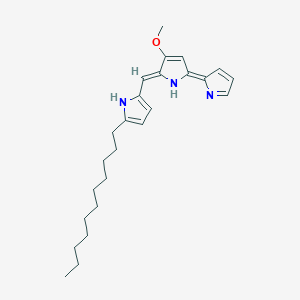

Undecylprodigiosin

Beschreibung

(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole has been reported in Streptomyces, Streptomyces avermitilis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYSWASSDOXZLC-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315967 | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52340-48-4 | |

| Record name | Undecylprodigiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylprodigiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECYLPRODIGIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking the Red Treasure: A Technical Guide to the Discovery and Isolation of Undecylprodigiosin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of undecylprodigiosin, a potent bioactive pigment from Streptomyces. It is designed to serve as a detailed resource, offering insights into the historical context, regulatory mechanisms, and practical methodologies for working with this promising natural product.

Introduction: The Prodiginine Family and the Rise of this compound

The prodiginines are a family of tripyrrole red pigments produced by various bacteria, most notably species of Serratia and Streptomyces.[1][2] The history of these vibrant compounds dates back to 1819, with the observation of "bloody polenta" caused by Serratia marcescens.[3] While prodigiosin from Serratia was the first to be characterized, its analogue, this compound, produced by Streptomyces, has garnered significant attention for its diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties.[4][5][6]

This compound is structurally characterized by a common 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) core linked to a 2-undecylpyrrole moiety.[7][8][9] This guide focuses specifically on the discovery and isolation of this compound from Streptomyces, the Gram-positive actinobacteria renowned for their prolific production of secondary metabolites.

Discovery and Natural Sources

This compound has been isolated from various terrestrial and marine Streptomyces species. Notable producers include Streptomyces coelicolor A3(2), Streptomyces longisporus, and more recently discovered marine isolates.[7][9] The discovery process typically involves screening of Streptomyces isolates for the production of red pigments, followed by chemical and spectroscopic analysis to confirm the structure. Marine environments, in particular, are proving to be a promising frontier for the discovery of novel prodiginine-producing Streptomyces strains.[10][11][12]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by a dedicated gene cluster, commonly referred to as the red cluster in the model organism Streptomyces coelicolor A3(2).[7][8] The pathway involves the convergent synthesis of two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (UP).

Biosynthetic Pathway

The biosynthesis initiates from common metabolic precursors, L-proline and L-serine, which are utilized in the formation of the bipyrrole core of MBC.[9] A separate branch of the pathway synthesizes 2-undecylpyrrole. The final step involves the condensation of MBC and 2-undecylpyrrole to yield this compound.[9]

Regulatory Cascade

The production of this compound is tightly regulated and often linked to the developmental lifecycle of Streptomyces. In S. coelicolor, a pathway-specific regulatory cascade involving the redD and redZ genes plays a crucial role.[13] RedZ, a response regulator, is believed to act as a transcriptional activator for redD.[13] The expression of these regulatory genes is influenced by various environmental and physiological signals, including nutrient availability and cell-cell communication (quorum sensing). Interestingly, interactions with other microorganisms, such as Bacillus subtilis, have been shown to significantly increase this compound production.[6]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Streptomyces, and the extraction, purification, and characterization of this compound.

Cultivation of Streptomyces for this compound Production

The yield of this compound is highly dependent on the producing strain and the culture conditions. Optimization of media components, pH, temperature, and aeration is critical for maximizing production.

Materials:

-

Streptomyces strain (e.g., Streptomyces sp. JS520)

-

Culture media (see Table 1 for examples)

-

Shaker incubator

-

Bioreactor (for large-scale production)

Procedure:

-

Prepare the selected culture medium and sterilize by autoclaving.

-

Inoculate the medium with a fresh spore suspension or a vegetative inoculum of the Streptomyces strain.

-

Incubate the culture at the optimal temperature (typically 28-30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.

-

Monitor the culture for growth and pigment production over time (typically 4-7 days). The appearance of a deep red color in the mycelium and/or broth indicates this compound production.

-

For large-scale production, transition the culture to a bioreactor, maintaining optimal parameters for pH, temperature, and dissolved oxygen.

Extraction and Purification

This compound is a lipophilic compound and is typically extracted from the microbial biomass using organic solvents.

Materials:

-

Streptomyces culture broth

-

Centrifuge

-

Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Harvesting Biomass: Separate the mycelial biomass from the culture broth by centrifugation.

-

Extraction: Extract the red pigment from the biomass using an appropriate organic solvent. This can be done by suspending the biomass in the solvent and stirring for several hours, followed by filtration or centrifugation to remove the cell debris.

-

Concentration: Concentrate the crude extract using a rotary evaporator under reduced pressure.

-

Purification:

-

Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the this compound from other metabolites.

-

TLC Monitoring: Monitor the fractions from the column chromatography using TLC to identify those containing the desired red pigment.

-

HPLC: For final purification and quantification, use a reversed-phase HPLC system with a suitable solvent system (e.g., acetonitrile-water or methanol-water with a modifier like formic acid or trifluoroacetic acid).

-

Characterization

The purified this compound is characterized using various spectroscopic techniques to confirm its chemical structure.

Materials:

-

Purified this compound

-

UV-Vis spectrophotometer

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum. This compound typically exhibits a characteristic absorption maximum around 530-540 nm.

-

Mass Spectrometry: Determine the molecular weight of the compound using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The expected molecular formula for this compound is C₂₅H₃₅N₃O, with a corresponding molar mass of approximately 393.57 g/mol .[9]

-

NMR Spectroscopy: For complete structural elucidation, perform ¹H and ¹³C NMR spectroscopy. The NMR spectra will provide detailed information about the arrangement of protons and carbons in the molecule, confirming the tripyrrole structure and the undecyl side chain.

Quantitative Data

The production of this compound can vary significantly. The following tables summarize key quantitative data from published studies.

Table 1: Optimal Culture Conditions for this compound Production

| Parameter | Optimal Value/Range | Streptomyces Strain | Reference |

| Temperature | 28-30 °C | Streptomyces sp. JS520 | [14][15] |

| pH | 6.0-8.0 | Streptomyces sp. JS520 | [14][15] |

| Carbon Source | Mannitol, Glucose | S. coelicolor, Streptomyces sp. JS520 | [14][15][16] |

| Nitrogen Source | Peptone, Yeast Extract | Streptomyces sp. JS520, Streptomyces sp. MBK6 | [4][14][15] |

| Aeration | High | Streptomyces sp. JS520 | [14][15] |

Table 2: Reported Yields of this compound

| Streptomyces Strain | Culture Condition | Yield (mg/L) | Reference |

| Streptomyces sp. JS520 | Optimized medium | 138 | [14][15] |

| S. coelicolor A3(2) | Co-culture with B. subtilis | Increased by 256% in bioreactor | [6] |

| S. coelicolor A3(2) | Continuous culture (glucose-limited) | Varies with growth rate | [16] |

Table 3: Spectroscopic Data for this compound

| Technique | Solvent | Key Observations | Reference |

| UV-Vis | Methanol | λmax ≈ 533 nm | [5] |

| LRMS | - | [M+H]⁺ at m/z consistent with C₂₅H₃₅N₃O | [5] |

| ¹H NMR | CDCl₃ | Signals corresponding to pyrrole protons and undecyl chain | [5] |

| ¹³C NMR | CDCl₃ | Signals confirming the tripyrrole core and alkyl chain | [5] |

Conclusion and Future Outlook

This compound from Streptomyces remains a molecule of significant interest due to its potent and diverse biological activities. This guide provides a foundational framework for researchers and drug development professionals, detailing the discovery, biosynthesis, and methodologies for its isolation and characterization. Future research will likely focus on the discovery of novel prodiginine analogues from unexplored environments, the elucidation of regulatory networks to enhance production, and the use of synthetic biology approaches to engineer strains for improved yields and the generation of novel derivatives. The vibrant red hue of this compound is a clear indicator of the rich chemical diversity that lies within the genus Streptomyces, a treasure trove for natural product discovery.

References

- 1. Prodiginines - Wikipedia [en.wikipedia.org]

- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Prodigiosin biosynthesis - Streptomyces lividans [kegg.jp]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Decylprodigiosin: a new member of the prodigiosin family isolated from a seaweed-associated Streptomyces [frontiersin.org]

- 12. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bldA dependence of this compound production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Actinorhodin and this compound production in wild-type and relA mutant strains of Streptomyces coelicolor A3(2) grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Undecylprodigiosin-Producing Bacteria for Researchers and Drug Development Professionals

Executive Summary

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has garnered significant attention within the scientific community due to its potent biological activities, including antimicrobial, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of bacteria that produce this promising secondary metabolite. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and utilization of novel therapeutic agents. This document details the primary bacterial producers, their habitats, quantitative production data, comprehensive experimental protocols for isolation and analysis, and a visualization of the key biosynthetic and regulatory pathways.

Natural Sources of this compound-Producing Bacteria

This compound and other prodiginines are synthesized by a variety of Gram-positive and Gram-negative bacteria. These microorganisms have been isolated from diverse terrestrial and marine environments.

Primary Bacterial Producers:

-

Streptomyces species: This genus, particularly soil-dwelling and marine actinomycetes, is a prominent source of this compound.[1][2] Species such as Streptomyces coelicolor, *Streptomyces longisporus, and various marine isolates have been identified as producers.[1][3] Marine sediments, in particular, are a rich and underexplored reservoir for novel Streptomyces strains with unique bioactive compounds.[3][4][5] For instance, a novel red-pigmented Streptomyces strain, BSE6.1, was isolated from the marine sediment of the Andaman and Nicobar Islands, India, and was found to produce this compound.[4][5] Another strain, Streptomyces sp. JS520, isolated from cave sediment in Serbia, has been reported to produce exceptionally high quantities of this compound.[2][6]

-

Serratia marcescens: While more commonly associated with the production of prodigiosin, some strains of this Gram-negative bacterium also produce this compound.[7][8][9] S. marcescens is ubiquitous and can be isolated from soil, water, and plant surfaces.[10][11]

-

Other Marine Bacteria: A variety of other marine bacteria have been identified as producers of prodiginines, highlighting the marine environment as a key source for these compounds. These include species of Vibrio, Pseudoalteromonas, and Hahella.[7][12][13] For example, Zooshikella rubidus S1-1, a novel marine bacterium, has been shown to produce prodigiosin and its analogues.[12]

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction methods. The following table summarizes reported quantitative data from various studies.

| Bacterial Strain | Natural Source | Fermentation Method | This compound Yield | Reference |

| Streptomyces sp. JS520 | Cave Sediment | Optimized Liquid Medium | 138 mg/L | [2][6] |

| Streptomyces sp. ALAA-R20 (recombinant) | Marine Endophyte | Solid-State Fermentation | 181.78 mg/g dry substrate | [14] |

| Serratia marcescens SS-1 | Not Specified | Optimized Liquid Medium with Proline | ~1.4 g/L | [9] |

| Serratia marcescens SS-1 | Not Specified | Optimized Liquid Medium with Histidine | ~1.4 g/L | [9] |

| Serratia marcescens SS-1 | Not Specified | Optimized Liquid Medium with Yeast Extract | 690 mg/L | [9] |

| Serratia marcescens NY1 | Soil | Optimized Liquid Medium with Maltose | 425 ± 40 mg/L | [15] |

| Serratia marcescens NY1 | Soil | Optimized Liquid Medium with Peanut Oil | 535 ± 45 mg/L | [15] |

Experimental Protocols

Isolation of this compound-Producing Bacteria from Soil

This protocol is adapted from standard soil microbiology techniques for isolating antibiotic-producing actinomycetes.[16]

Materials:

-

Sterile soil collection containers

-

Sterile 0.9% NaCl solution

-

Sterile test tubes and pipettes

-

Glycerol Yeast Extract Agar (for Streptomyces) or Nutrient Agar (for Serratia) plates

-

Sterile glass spreader and ethanol for sterilization

-

Incubator

Procedure:

-

Sample Collection: Collect approximately 1 gram of soil from the desired location, preferably from an area rich in organic matter.[16]

-

Serial Dilution:

-

Suspend the 1 g soil sample in the first tube containing 9 ml of sterile 0.9% NaCl solution and vortex thoroughly.

-

Perform a series of 10-fold serial dilutions by transferring 1 ml of the suspension to the next tube containing 9 ml of saline, up to a dilution of 10⁻⁶.[16]

-

-

Plating:

-

Pipette 0.1 ml of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate agar plates.

-

Sterilize a glass spreader by dipping it in ethanol and passing it through a flame. Allow it to cool.

-

Spread the diluted sample evenly across the surface of the agar plate.[16]

-

-

Incubation: Incubate the plates at 28-30°C for 5-14 days. Observe the plates for colonies exhibiting a characteristic red or pink pigmentation.

-

Pure Culture Isolation: Streak the pigmented colonies onto fresh agar plates to obtain pure cultures.

Extraction and Quantification of this compound

This protocol is a generalized method based on several cited publications.

Materials:

-

Bacterial culture broth

-

Methanol

-

Ethyl acetate or Chloroform

-

Centrifuge and tubes

-

Rotary evaporator

-

Spectrophotometer

-

Acidified ethanol (1 M HCl in absolute ethanol)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture broth (e.g., at 10,000 x g for 10 minutes) to pellet the cells. The pigment may be intracellular, extracellular, or both.

-

Extraction:

-

Extract the cell pellet with methanol or acetone by vigorous mixing or sonication.

-

Extract the supernatant with an equal volume of ethyl acetate or chloroform in a separatory funnel.

-

Combine the organic extracts.[12]

-

-

Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude pigment.

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Quantification:

-

Dissolve a known amount of the crude or purified extract in a known volume of methanol.

-

For spectrophotometric quantification, add a small aliquot of the methanolic extract to acidified ethanol.[17]

-

Measure the absorbance at the maximum wavelength for this compound (typically around 530-540 nm).[14]

-

The concentration can be calculated using a standard curve or the Beer-Lambert law with a known extinction coefficient.

-

Visualization of Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by the red gene cluster.[5] It involves the condensation of two precursor molecules: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (UP).[1][18]

Caption: Biosynthetic pathway of this compound.

Regulation of Prodiginine Production

The regulation of prodiginine biosynthesis is complex and multifactorial, involving quorum sensing, temperature, and specific transcriptional regulators.[19][20][21][22]

Caption: Key regulatory inputs for prodiginine biosynthesis.

Conclusion

The natural world, particularly soil and marine ecosystems, represents a vast and valuable resource for discovering novel this compound-producing bacteria. Streptomyces and Serratia species are key producers, with yields being highly dependent on the strain and cultivation conditions. The detailed protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to isolate, identify, and optimize the production of this high-potential bioactive compound for future therapeutic applications. Further exploration, especially of underexplored environments, is likely to yield new strains with enhanced production capabilities and potentially novel prodiginine analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Streptomyces sp. JS520 produces exceptionally high quantities of this compound with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Melanogenic Activity of this compound, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]

- 12. Exceptional Production of both Prodigiosin and Cycloprodigiosin as Major Metabolic Constituents by a Novel Marine Bacterium, Zooshikella rubidus S1-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decylprodigiosin: a new member of the prodigiosin family isolated from a seaweed-associated Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of this compound production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway [kegg.jp]

- 19. The biosynthesis and regulation of bacterial prodiginines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Undecylprodigiosin Biosynthesis Pathway in Streptomyces coelicolor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptomyces coelicolor is a soil-dwelling bacterium renowned for its complex developmental cycle and its prolific production of secondary metabolites, including a diverse array of antibiotics. Among these is the pigmented antibiotic undecylprodigiosin, a member of the prodiginine family of natural products. This compound has garnered significant interest due to its potential as an antimalarial, immunosuppressive, and anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in S. coelicolor, detailing the genetic and enzymatic machinery, the intricate regulatory networks, and the experimental methodologies used to elucidate this fascinating pathway.

The this compound Biosynthetic Gene Cluster (red)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in the red gene cluster.[4] This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the antibiotic, as well as regulatory genes that control the expression of the entire cluster. In S. coelicolor, the red cluster is composed of 23 genes.[4]

The overall biosynthetic strategy involves the convergent synthesis of two key precursors: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (UP). These two molecules are then condensed in the final step to yield this compound.[1][5][6][7]

Biosynthetic Pathway of this compound

The synthesis of this compound is a bifurcated process, with separate branches leading to the formation of MBC and UP.

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The biosynthesis of the bipyrrole moiety, MBC, begins with the amino acid L-proline. The initial steps involve the activity of a non-ribosomal peptide synthetase (NRPS) system. A simplified overview of the process is as follows:

-

Adenylation and Thiolation: L-proline is activated by an adenylation (A) domain and tethered to a peptidyl carrier protein (PCP) or a discrete acyl carrier protein (ACP).

-

Oxidation: The proline residue is then oxidized by a dehydrogenase.

-

Elongation: The pathway continues with elongation steps involving decarboxylative condensation with malonyl-CoA and L-serine, catalyzed by an α-oxamine synthase (OAS) domain.[1]

-

Cyclization, Oxidation, and Methylation: Subsequent cyclization, oxidation, and methylation steps, the latter utilizing S-adenosylmethionine (SAM), lead to the formation of the final MBC intermediate.[1]

Synthesis of 2-undecylpyrrole (UP)

The synthesis of the monopyrrole precursor, 2-undecylpyrrole, is less characterized but is known to involve a fatty acid synthase (FAS)-like machinery. The genes redP, redQ, and redR are implicated in providing the dodecanoic acid precursor, while redK and redL are proposed to be directly involved in the formation of the pyrrole ring from this fatty acid derivative.

Final Condensation Step

The terminal step in this compound biosynthesis is the condensation of MBC and UP. This reaction is catalyzed by the enzyme RedH. Following this condensation, another enzyme, the Rieske oxygenase-like RedG, can catalyze an oxidative carbocyclization of this compound to form streptorubin B.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and typically occurs during the transition from exponential to stationary phase of growth, a characteristic of secondary metabolism.[8] This regulation is controlled by a hierarchical cascade involving at least two pathway-specific regulatory genes within the red cluster: redZ and redD.[8][9]

-

redZ : This gene encodes a response regulator homolog. Transcription of redZ occurs during exponential growth and increases as the culture enters the transition and stationary phases.

-

redD : This gene encodes a Streptomyces antibiotic regulatory protein (SARP) family activator. The transcription of redD is highly dependent on the presence of a functional RedZ protein, indicating that RedZ acts as a transcriptional activator of redD.[8] RedD, in turn, directly activates the transcription of the biosynthetic genes in the red cluster.[8][9]

This regulatory cascade is also influenced by global regulatory networks that respond to nutritional cues, such as phosphate availability.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the growth conditions and genetic background of the S. coelicolor strain. Several studies have quantified its production under various culture conditions.

| Condition | Strain | This compound Production | Fold Change | Reference |

| Co-culture with Bacillus subtilis | S. coelicolor A3(2) | Increased production | 2.56 (in bioreactor) | [2][10] |

| Co-culture with Staphylococcus aureus | S. coelicolor | Increased production | 5 | [11] |

| Co-culture with Corallococcus coralloides | S. coelicolor | Increased production | 60 (intracellular) | [12] |

| Medium Engineering (EFBH + activators) | S. coelicolor | 4.2 µ g/mgdcw | 3.2 | [13] |

| High Salt Concentration | S. coelicolor A3(2) | Activated production | - | [14] |

| Overexpression of a TetR family regulator | S. coelicolor M145 | 36% reduction | - | [15] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol provides a general method for extracting and quantifying this compound from S. coelicolor cultures.

Materials:

-

S. coelicolor culture

-

Methanol

-

0.5 M HCl

-

Spectrophotometer

-

Centrifuge and tubes

Procedure:

-

Harvest the S. coelicolor mycelium from a liquid culture by centrifugation.

-

To extract the cell-associated this compound, resuspend the mycelial pellet in methanol. For total production, the entire culture (mycelium and medium) can be vacuum dried and then extracted with methanol.[16]

-

Acidify the methanol extract with 0.5 M HCl. This is crucial as the color of this compound is pH-dependent.[16]

-

Clarify the extract by centrifugation to remove cell debris.

-

Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[16]

-

Quantify the concentration using the Beer-Lambert law with a molar extinction coefficient (ε) of 100,500 M-1cm-1.[16]

For more precise quantification and separation from other prodiginines, High-Performance Liquid Chromatography (HPLC) is recommended. A typical mobile phase for HPLC analysis is a combination of methanol and 0.1% acetic acid.[17]

Gene Knockout in S. coelicolor using PCR-Targeting (REDIRECT Technology)

This protocol outlines a generalized workflow for creating gene knockouts in S. coelicolor based on the REDIRECT methodology.

Materials:

-

S. coelicolor cosmid library

-

E. coli BW25113/pIJ790 (containing the λ Red recombination system)

-

PCR reagents

-

Disruption cassette (e.g., apramycin resistance)

-

Electroporator

-

Appropriate growth media and antibiotics

Procedure:

-

Primer Design: Design PCR primers with 39-nucleotide extensions homologous to the regions flanking the target gene in the S. coelicolor chromosome. The 3' ends of the primers will be complementary to the disruption cassette.

-

PCR Amplification: Amplify the disruption cassette using the designed primers. This will generate a linear DNA fragment containing the resistance marker flanked by sequences homologous to the target gene's flanking regions.

-

Preparation of Electrocompetent E. coli : Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the S. coelicolor cosmid that contains the target gene. Induce the expression of the λ Red genes with L-arabinose.

-

Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent E. coli. The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

-

Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic for the disruption cassette. Verify the correct gene replacement in the cosmid by PCR and restriction analysis.

-

Conjugation into S. coelicolor : Introduce the modified cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. coelicolor via conjugation.

-

Selection of Double Crossover Mutants: Select for S. coelicolor exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This is typically done by screening for resistance to the marker on the cassette and sensitivity to the antibiotic resistance marker on the cosmid backbone.

-

Confirmation: Confirm the gene knockout in S. coelicolor by PCR and Southern blot analysis.

Heterologous Expression of red Genes in E. coli

This protocol provides a general framework for expressing individual red genes in E. coli for functional characterization.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression host (e.g., BL21(DE3))

-

Restriction enzymes and T4 DNA ligase (or Gibson assembly reagents)

-

PCR reagents

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Appropriate growth media and antibiotics

Procedure:

-

Gene Amplification: Amplify the desired red gene from S. coelicolor genomic DNA using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

-

Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes, and ligate the gene into the vector. Alternatively, use a seamless cloning method like Gibson assembly.

-

Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

-

Plasmid Verification: Isolate the plasmid from the cloning strain and verify the correct insertion of the red gene by restriction digest and DNA sequencing.

-

Transformation into Expression Host: Transform the verified plasmid into an E. coli expression host strain.[18][19][20]

-

Protein Expression: Grow a culture of the expression strain to mid-log phase (OD600 of ~0.4-0.6). Induce protein expression by adding IPTG to the culture.

-

Optimization: Optimize expression conditions such as induction temperature, IPTG concentration, and induction time to maximize the yield of soluble protein.

-

Analysis of Expression: Analyze the expression of the target protein by SDS-PAGE of whole-cell lysates. The protein can then be purified for further biochemical assays.

Conclusion

The this compound biosynthesis pathway in Streptomyces coelicolor is a paradigm of secondary metabolite production in actinobacteria. The elucidation of the red gene cluster, the intricate enzymatic steps, and the hierarchical regulatory network has provided valuable insights into how these bacteria produce such a diverse array of bioactive compounds. This knowledge not only deepens our fundamental understanding of microbial biochemistry and genetics but also provides a foundation for the rational engineering of Streptomyces strains for the enhanced production of valuable pharmaceuticals. Further research into the global regulatory inputs and the specific mechanisms of the biosynthetic enzymes will continue to unlock the full potential of these remarkable microbial factories.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Streptomyces coelicolor increases the production of this compound when interacted with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of this compound biosynthesis in the yeast-scavenging Streptomyces strain MBK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Genome Analysis of this compound Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway [kegg.jp]

- 6. KEGG PATHWAY: map00333 [kegg.jp]

- 7. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for this compound biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptional regulation of the redD transcriptional activator gene accounts for growth-phase-dependent production of the antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elicitation of Streptomyces coelicolor with dead cells of Bacillus subtilis and Staphylococcus aureus in a bioreactor increases production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced production of this compound in Streptomyces coelicolor by co-cultivation with the corallopyronin A-producing myxobacterium, Corallococcus coralloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medium engineering for enhanced production of this compound antibiotic in Streptomyces coelicolor using oil palm biomass hydrolysate as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential production of two antibiotics of Streptomyces coelicolor A3(2), actinorhodin and this compound, upon salt stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mycelium differentiation and development of Streptomyces coelicolor in lab-scale bioreactors: Programmed cell death, differentiation, and lysis are closely linked to this compound and actinorhodin production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Heterologous protein expression in E. coli [protocols.io]

- 19. Heterologous protein expression in E. coli [protocols.io]

- 20. search.library.albany.edu [search.library.albany.edu]

Undecylprodigiosin: A Deep Dive into its Anticancer Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Undecylprodigiosin (UP), a member of the prodigiosin family of natural red pigments, is a bioactive secondary metabolite produced by various bacteria, most notably Streptomyces and Serratia species.[1][2][3] This family of compounds has garnered significant attention in the field of oncology for its potent cytotoxic and pro-apoptotic activities against a wide array of cancer cell lines.[4][5] Notably, this compound exhibits selective cytotoxicity towards malignant cells while showing limited toxicity to non-malignant counterparts, marking it as a promising candidate for further development as a chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. Its efficacy appears to be independent of the p53 tumor suppressor status, a significant advantage in treating cancers with p53 mutations.[3][6] Furthermore, emerging evidence suggests that this compound can circumvent common multidrug resistance mechanisms.[7]

Induction of Apoptosis

The primary mechanism of this compound's cytotoxicity is the induction of programmed cell death, or apoptosis. This process is orchestrated through the modulation of key signaling pathways and apoptotic regulatory proteins.

p53-Independent Apoptosis: A critical feature of this compound is its ability to induce apoptosis irrespective of the cancer cells' p53 status.[8] It has demonstrated potent cytotoxicity in breast carcinoma cell lines with functional p53 (MCF-7, T47D) as well as those with mutant p53 (BT-20, MDA-MB-231).[2][3] This p53-independent mechanism was further confirmed by experiments showing that UP could still induce apoptosis in MCF-7 cells even after p53 was knocked down using RNA interference.[2][3] This broadens its therapeutic potential, as many cancers develop resistance to conventional therapies that rely on a functional p53 pathway.[6]

Caption: p53-Independent Apoptotic Induction by this compound.

Caspase-Dependent Pathway: this compound-induced apoptosis is executed through a caspase-dependent pathway.[8] Treatment of breast cancer cells with UP leads to the activation of initiator caspase-9 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3] The involvement of caspases is further substantiated by the fact that the pan-caspase inhibitor z-VAD-fmk can block UP-induced apoptosis.[2][6]

Modulation of Apoptotic Proteins: The activation of the caspase cascade is driven by a shift in the balance between pro- and anti-apoptotic proteins. This compound has been shown to significantly alter the expression levels of several key members of the Bcl-2 and IAP (Inhibitor of Apoptosis) families.[6]

-

Downregulation of Anti-Apoptotic Proteins: A marked decrease in the levels of BCL-XL, Survivin, and XIAP is observed following UP treatment.[2][3]

-

Upregulation of Pro-Apoptotic Proteins: Conversely, there is an enhanced expression of pro-apoptotic proteins such as BIK, BIM, MCL-1S, and NOXA.[2][3]

This concerted regulation tips the cellular balance in favor of apoptosis.

MAP Kinase (MAPK) Signaling Pathway: In murine leukemia P388 cells, the apoptotic activity of this compound is linked to the activation of the p38 and JNK (c-Jun N-terminal kinase) signaling pathways.[1][9] The use of selective inhibitors demonstrated that blocking p38 and JNK, but not ERK1/2, could prevent UP-induced cytotoxicity.[1][9][10] This indicates a specific signaling cascade is triggered by the compound to initiate apoptosis.

Caption: this compound-Induced Apoptotic Signaling Pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by arresting the cell cycle. Flow cytometry analysis has shown that treating P388 cancer cells with UP leads to an accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase population.[1] This suggests that this compound disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]

Molecular Targets

While the precise molecular targets of prodigiosins are still under investigation, several key interactions have been identified.

-

Ribosome Binding: Studies utilizing mass spectrometry and immunofluorescence staining have revealed that this compound appears to localize at the ribosome in P388 cancer cells.[1][9] This suggests that the ribosome may be a potential direct target, through which UP could interfere with protein synthesis, leading to cell cycle arrest and apoptosis.[9]

-

Overcoming Multidrug Resistance (MDR): this compound has shown potent toxicity toward malignant cells that overexpress the MDR1 (P-glycoprotein) and BCRP efflux pumps.[7] Unlike other chemotherapeutics, its accumulation in resistant cells occurs via passive diffusion and is not significantly affected by these pumps, suggesting it is not a substrate for them. This property is highly advantageous for treating drug-resistant cancers.[7]

Other Potential Mechanisms

-

Role of Reactive Oxygen Species (ROS): The involvement of ROS in this compound's action is not fully resolved. One study on P388 cells indicated that ROS generation does not appear to be involved in UP-induced apoptosis.[1][9] However, prodigiosins as a class are often associated with the generation of ROS, which can induce cellular damage and trigger cell death pathways.[11][12] This discrepancy suggests the role of ROS may be cell-type specific and warrants further investigation.

-

Immunomodulatory Effects: Prodigiosins have been noted for their immunosuppressive properties, but they may also act as immunomodulators within the tumor microenvironment.[13][14][15] By potentially influencing immune cells like T lymphocytes and macrophages, this compound could contribute to a more robust anti-tumor immune response.[15]

-

Anti-Angiogenic Effects: While not extensively studied for this compound specifically, the inhibition of angiogenesis (the formation of new blood vessels) is a known anticancer mechanism.[16] Given that other natural products exhibit anti-angiogenic properties, often by inhibiting pathways like VEGF/VEGFR signaling, this remains a plausible, yet unexplored, mechanism for this compound.[16][17]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[18]

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A594 | Lung Carcinoma | Data indicates superior cytotoxicity to cisplatin | [19] |

| CNE2 | Nasopharyngeal Carcinoma | Data indicates superior cytotoxicity to cisplatin | [19] |

| HepG2 | Hepatocellular Carcinoma | Data indicates superior cytotoxicity to cisplatin | [19] |

| MCF-7 | Breast Adenocarcinoma | Data indicates superior cytotoxicity to cisplatin | [19] |

| P388 | Murine Leukemia | 0.05 (for G2/M arrest) | [1] |

| BT-20 | Breast Carcinoma | Dose- and time-dependent cytotoxicity observed | [2][3] |

| MDA-MB-231 | Breast Carcinoma | Dose- and time-dependent cytotoxicity observed | [2][3] |

| T47D | Breast Carcinoma | Dose- and time-dependent cytotoxicity observed | [2][3] |

Note: Specific IC50 values are not always reported as exact numbers but are described in relation to positive controls or as dose-dependent effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

-

Purpose: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well flat-bottom microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: After incubation, MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well according to the manufacturer's instructions.

-

Final Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Caption: Experimental Workflow for a Cell Viability (MTS) Assay.

Apoptosis Analysis by Annexin V Staining and Flow Cytometry

-

Purpose: To quantify the percentage of cells undergoing apoptosis.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound at the desired concentration for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed immediately using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Western Blotting

-

Purpose: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis and cell signaling (e.g., caspases, Bcl-2 family proteins, p38, JNK).

-

Protocol:

-

Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Caspase-9, anti-PARP, anti-p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Conclusion

This compound stands out as a potent anticancer agent with a multifaceted mechanism of action. Its ability to induce caspase-dependent apoptosis, trigger G2/M cell cycle arrest, and modulate key signaling pathways like p38/JNK underscores its therapeutic potential. Crucially, its efficacy in p53-mutant cells and its capacity to evade major multidrug resistance pumps address significant challenges in current cancer therapy. While the ribosome has been identified as a promising molecular target, further research is needed to fully elucidate the complete network of interactions and to clarify the role of processes like ROS generation and immunomodulation. The compelling preclinical data strongly support the continued investigation and development of this compound as a novel chemotherapeutic drug for a broad range of cancers.

References

- 1. This compound Induced Apoptosis in P388 Cancer Cells Is Associated with Its Binding to Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. This compound selectively induces apoptosis in human breast carcinoma cells independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prodigiosins: a new family of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties and applications of this compound and other bacterial prodigiosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unlike Butylcycloheptylprodigiosin, Isolated this compound from Streptomyces parvulus Is Not a MDR1 and BCRP Substrate in Multidrug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induced apoptosis in P388 cancer cells is associated with its binding to ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journal.waocp.org [journal.waocp.org]

- 14. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]

- 15. Rise of the natural red pigment ‘prodigiosin’ as an immunomodulator in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 19. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Unraveling the Crimson Tide: A Technical Review of the Biological Activities of Undecylprodigiosin

For Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin, a member of the prodiginines family of natural red pigments, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Produced by various bacteria, most notably Streptomyces and Serratia species, this tripyrrole molecule exhibits a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and immunosuppressive properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and therapeutic development.

Anticancer Activity: A Multi-Faceted Assault on Malignancy

This compound has demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[4][5] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through various signaling pathways, rendering it a promising candidate for anticancer drug development.[1][6]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values against various cancer cell lines is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Not specified in abstract | [7] |

| MCF-7 | Human Breast Carcinoma | Not specified in abstract | [4] |

| BT-20 | Human Breast Carcinoma | Not specified in abstract | [4] |

| MDA-MB-231 | Human Breast Carcinoma | Not specified in abstract | [4] |

| T47D | Human Breast Carcinoma | Not specified in abstract | [4] |

| H460 | Human Lung Cancer | 7.7 µg/mL (~19.6 µM) | [8] |

| HepG2 | Human Liver Cancer | 8.75 µg/mL (~22.3 µM) | [8] |

| MCF-7 | Human Breast Cancer | <2 µg/mL (<5.1 µM) | [8] |

Table 1: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

This compound's pro-apoptotic activity is mediated through the modulation of several key signaling pathways.

1.2.1. Intrinsic Apoptosis Pathway: this compound has been shown to influence the delicate balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It can down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins.[4] This shift leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

1.2.2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound in cancer cells. It has been observed that this compound can lead to the activation of p38 and JNK signaling pathways, which are generally associated with stress responses and apoptosis, while not affecting the ERK1/2 signaling that often promotes cell proliferation.[7]

Experimental Protocols for Anticancer Activity Assessment

1.3.1. Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

1.3.2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

-

1.3.3. Western Blot Analysis for Caspase Activation: This technique is used to detect the cleavage and activation of caspases, key executioners of apoptosis.

-

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting can detect both the full-length pro-caspase and the cleaved, active fragments, which have a lower molecular weight.

-

Protocol:

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, caspase-9).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system. A decrease in the band corresponding to the pro-caspase and the appearance of bands for the cleaved fragments indicate caspase activation.

-

Antimicrobial Activity: A Broad-Spectrum Defense

This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9] This broad-spectrum activity makes it a potential candidate for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A summary of reported MIC values is provided in Table 2.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacteria | 50 | [10] |

| Micrococcus luteus | Gram-positive bacteria | 50 | [10] |

| Candida albicans ATCC 10231 | Fungus | 100 | [10] |

| Candida albicans ATCC 10259 | Fungus | 200 | [10] |

| Escherichia coli NCIM 2065 | Gram-negative bacteria | 15.9 | [11] |

| Pseudomonas aeruginosa NCIM 2036 | Gram-negative bacteria | 46.1 µM (~18.1 µg/mL) | [11] |

| Bacillus subtilis NCIM 2545 | Gram-positive bacteria | 43 µM (~16.9 µg/mL) | [11] |

| MRSA ATCC 43300 | Gram-positive bacteria | 73.6 µM (~28.9 µg/mL) | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms.

Experimental Protocol for Antimicrobial Activity Assessment

2.2.1. Broth Microdilution Method for MIC Determination: This is a standardized method for determining the MIC of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate containing microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and medium, no drug) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of this compound in a well with no visible growth.

-

Immunosuppressive Activity: Modulating the Immune Response

This compound and other prodigiosins have been shown to possess immunosuppressive properties, suggesting their potential in treating autoimmune diseases and preventing organ transplant rejection.[12]

Signaling Pathway in Immunosuppressive Activity

The primary mechanism of the immunosuppressive action of prodigiosins involves the inhibition of the Janus kinase 3 (JAK-3) signaling pathway.[12] JAK-3 is a tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors, particularly those that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK-3, this compound can block the downstream signaling events that lead to T-cell proliferation and activation.

Experimental Protocol for Immunosuppressive Activity Assessment

3.2.1. T-Cell Proliferation Assay: This assay measures the ability of a compound to inhibit the proliferation of T-cells in response to a stimulus.

-

Principle: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or specific antigens. The proliferation can be measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) into the DNA of dividing cells, or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

-

Protocol (CFSE Method):

-

Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.

-

Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).

-

Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell mitogen (e.g., PHA).

-

Add various concentrations of this compound to the wells.

-

Incubate the plate for 3-5 days.

-

Harvest the cells and analyze the CFSE fluorescence of the T-cell population (e.g., CD3+ cells) by flow cytometry.

-

A decrease in the dilution of CFSE (i.e., higher fluorescence intensity) in the presence of this compound indicates an inhibition of T-cell proliferation.

-

Conclusion

This compound stands out as a natural product with a remarkable diversity of potent biological activities. Its ability to induce apoptosis in cancer cells through multiple signaling pathways, its broad-spectrum antimicrobial action, and its targeted immunosuppressive effects highlight its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the power of this crimson tide for the advancement of human health. Further investigation into the in vivo efficacy, safety profile, and optimization of this compound and its derivatives is warranted to translate its promising preclinical activities into novel therapeutic interventions.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Unlocking the Anticancer Potential of Undecylprodigiosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, is a bacterial metabolite produced by various microorganisms, including Streptomyces and Serratia species.[1][2][3] This tripyrrole compound has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent anticancer properties.[3][4] Emerging research has demonstrated that this compound exhibits selective cytotoxicity against a range of cancer cell lines while showing limited toxicity to non-malignant cells.[1][2] Its ability to induce programmed cell death, or apoptosis, through mechanisms that can bypass common drug resistance pathways makes it a promising candidate for further investigation and development as a novel chemotherapeutic agent.[1][2][5]

This technical guide provides an in-depth exploration of the anticancer properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways it modulates.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and arresting the cell cycle in malignant cells. A key feature of its activity is the ability to function independently of the p53 tumor suppressor protein, a common point of mutation and resistance in many cancers.[1][2]

Induction of p53-Independent Apoptosis

A significant advantage of this compound is its capacity to induce apoptosis in human breast carcinoma cells regardless of their p53 status.[1] It is effective against cells with functional p53 (like MCF-7 and T47D) as well as those with mutant p53 (such as BT-20 and MDA-MB-231).[1][2] This p53-independent mechanism was further confirmed by demonstrating its ability to induce apoptosis in MCF-7 cells where p53 was knocked down using RNA interference.[1] This broad efficacy makes this compound a potentially valuable therapeutic for a wider range of tumors.

The apoptotic process induced by this compound is caspase-dependent.[1][5] Studies have confirmed this through the activation of caspase-9 and the subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP).[1] Furthermore, the pan-caspase inhibitor z-VAD.fmk has been shown to block this compound-induced apoptosis, solidifying the involvement of caspases in this pathway.[1][2]

Modulation of Bcl-2 Family Proteins

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic and pro-apoptotic members. This compound tips this balance in favor of cell death by altering the expression levels of these key regulators.[1]

This compound has been shown to:

-

Decrease the levels of anti-apoptotic proteins:

-

Increase the levels of pro-apoptotic proteins:

-

BIK

-

BIM

-

MCL-1S

-

NOXA[1]

-

This modulation effectively lowers the threshold for apoptosis induction, leading to the selective elimination of cancer cells.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound inhibits the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle.[6][7] In murine leukemia P388 cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population.[7] This blockade of cell cycle progression prevents cancer cells from dividing and contributes to the overall suppression of tumor growth.

Activation of MAPK Signaling Pathways

The anticancer activity of this compound is also linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling system.[6] Specifically, it has been found to activate the p38 and JNK (c-Jun N-terminal kinase) pathways, while not affecting the ERK1/2 (extracellular signal-regulated kinase) signaling cascade.[6][7] The activation of p38 and JNK is a crucial component of the cellular stress response that can lead to apoptosis.

Potential Ribosomal Binding

Intriguing evidence suggests that the ribosome may be a potential target for this compound in cancer cells.[6][7] Using techniques such as mass spectrometry and immunofluorescence staining, researchers have observed that this compound appears to be located at the ribosome in P388 cells.[6][7] This finding opens up a new avenue for understanding the precise molecular interactions and anticancer mechanisms of prodigiosins.[6]

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data from various studies, illustrating the efficacy of this compound against different cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| P388 | Murine Leukemia | Not specified, but most evident impact | [7] |

| HL60 | Human Promyelocytic Leukemia | Not specified, significant activity | [8] |

| A-549 | Human Lung Carcinoma | Not specified, significant activity | [8] |

| BEL-7402 | Human Hepatocellular Carcinoma | Not specified, significant activity | [8] |

| SPCA4 | Not specified | Not specified, significant activity | [8] |

| MCF-7 | Human Breast Adenocarcinoma | Potent cytotoxicity observed | [1][2] |

| BT-20 | Human Breast Carcinoma | Potent cytotoxicity observed | [1][2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Potent cytotoxicity observed | [1][2] |

| T47D | Human Breast Ductal Carcinoma | Potent cytotoxicity observed | [1][2] |

Note: While many studies confirm potent, dose-dependent cytotoxicity, specific IC50 values are not consistently reported across the provided search results. The effect is described as significant against the listed cell lines.

Table 2: Effect of this compound on Cell Cycle Distribution in P388 Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control (DMSO) | Not specified | Not specified | Not specified | [7] |

| This compound (0.05 µM for 24h) | Decreased | Not specified | 40.73% | [7] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound in Breast Carcinoma Cells

| Protein | Function | Effect of this compound | Reference |

| BCL-X(L) | Anti-apoptotic | Marked Decrease | [1] |

| Survivin | Anti-apoptotic | Marked Decrease | [1] |

| XIAP | Anti-apoptotic | Marked Decrease | [1][5] |

| BIK | Pro-apoptotic | Enhanced Levels | [1][5] |

| BIM | Pro-apoptotic | Enhanced Levels | [1] |

| MCL-1S | Pro-apoptotic | Enhanced Levels | [1] |

| NOXA | Pro-apoptotic | Enhanced Levels | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anticancer properties of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-